molecular formula C13H14F3NO2 B5646001 N-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5646001
M. Wt: 273.25 g/mol
InChI Key: UOBMVUXPPYEWKG-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that are of interest due to their potential pharmacological activities and chemical properties. The tetrahydro-1-benzoxepine core is a common feature in many biologically active compounds, and the trifluoroethyl group could impart unique chemical and physical properties due to the electronegative nature of fluorine atoms.

Synthesis Analysis

The synthesis of related benzoxepine and benzazepine derivatives often involves multi-component reactions, such as the one-pot synthesis described by Shaabani et al. (2009), which utilizes an aromatic diamine, Meldrum's acid, and an isocyanide in a catalyst-free method at ambient temperature (Shaabani et al., 2009). This approach may offer insights into potential synthetic routes for the target compound.

Molecular Structure Analysis

For compounds with the tetrahydro-1-benzoxepine core, structural analysis often involves advanced spectroscopic methods such as IR, mass, 1H NMR, 13C NMR, and sometimes X-ray crystallography to confirm the structure. The presence of a trifluoroethyl group would be expected to influence the chemical shifts observed in NMR spectroscopy due to its electronegative nature.

Chemical Reactions and Properties

The chemical reactivity of the compound would likely be influenced by the electron-withdrawing trifluoroethyl group, affecting its interactions with nucleophiles and electrophiles. Related research by Meiresonne et al. (2015) on fluorinated benzoxazines could provide insights into potential reactivities (Meiresonne et al., 2015).

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)8-17-12(18)10-5-6-19-11-4-2-1-3-9(11)7-10/h1-4,10H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBMVUXPPYEWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-Trifluoroethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

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